molecular formula C9H13ClN2O B13625866 (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

(R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B13625866
M. Wt: 200.66 g/mol
InChI Key: JVISUMSUTIGTRO-UHFFFAOYSA-N
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Description

®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by a pyridine ring substituted with a pyrrolidin-3-yloxy group, and it is commonly used in various fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the pyridine ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of ®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidin-3-yloxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the use of bases or acids to facilitate the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine-substituted pyridines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolone Derivatives: These compounds share a similar pyrrolidine ring structure and have diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazolo[3,4-b]pyridines: These bicyclic heterocyclic compounds have similar applications in medicinal chemistry and are known for their biological activity.

Uniqueness

®-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-pyrrolidin-3-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVISUMSUTIGTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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